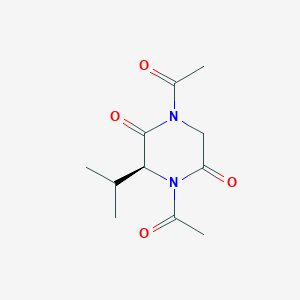
1-Iodo-2-(iodomethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-(iodomethoxy)ethane is an organic compound with the molecular formula C3H6I2O It is a halogenated ether, characterized by the presence of iodine atoms attached to an ethane backbone with a methoxy group
Méthodes De Préparation
The synthesis of 1-Iodo-2-(iodomethoxy)ethane typically involves the halogenation of ethane derivatives. One common method is the reaction of 2-iodoethanol with iodine in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Iodo-2-(iodomethoxy)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the iodine atoms can yield simpler hydrocarbons or alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Iodo-2-(iodomethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound can be used in the study of halogenated organic molecules and their interactions with biological systems.
Industry: It may be used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Iodo-2-(iodomethoxy)ethane involves its ability to participate in nucleophilic substitution reactions. The iodine atoms act as leaving groups, allowing the compound to react with various nucleophiles. This reactivity is crucial for its applications in organic synthesis and other fields. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants.
Comparaison Avec Des Composés Similaires
1-Iodo-2-(iodomethoxy)ethane can be compared with other halogenated ethers, such as:
1-Bromo-2-(bromomethoxy)ethane: Similar in structure but with bromine atoms instead of iodine, leading to different reactivity and applications.
1-Chloro-2-(chloromethoxy)ethane: Contains chlorine atoms, which are less reactive than iodine, affecting its use in synthesis and other applications.
1-Fluoro-2-(fluoromethoxy)ethane: Fluorine atoms provide different chemical properties, such as increased stability and resistance to certain reactions.
Propriétés
Numéro CAS |
76442-03-0 |
|---|---|
Formule moléculaire |
C3H6I2O |
Poids moléculaire |
311.89 g/mol |
Nom IUPAC |
1-iodo-2-(iodomethoxy)ethane |
InChI |
InChI=1S/C3H6I2O/c4-1-2-6-3-5/h1-3H2 |
Clé InChI |
UMKSBSGLEHNFBN-UHFFFAOYSA-N |
SMILES canonique |
C(CI)OCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


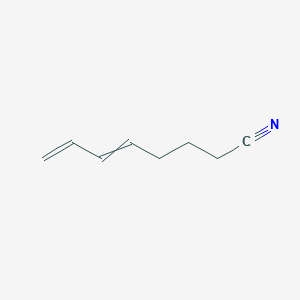
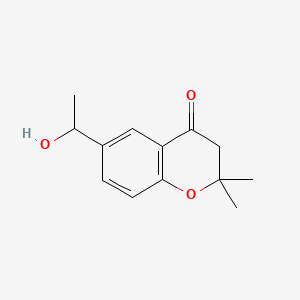
![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
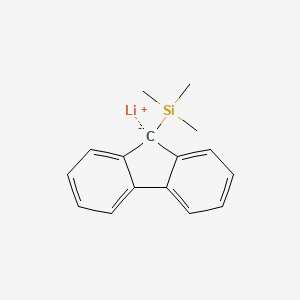
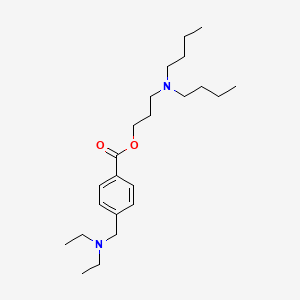
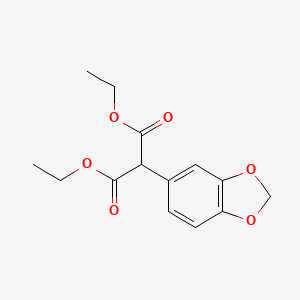

![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
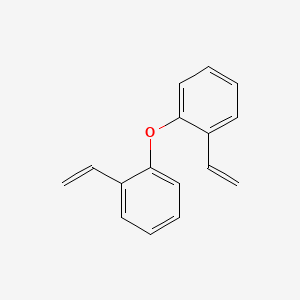
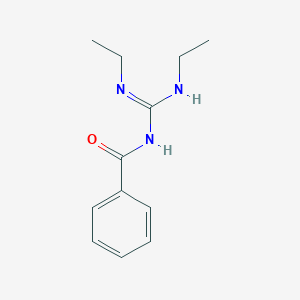
![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14433913.png)

